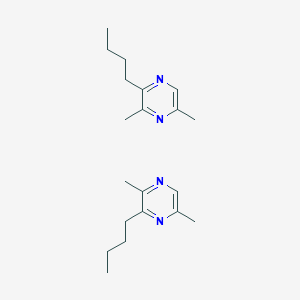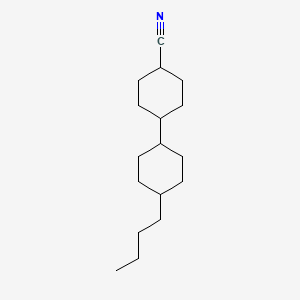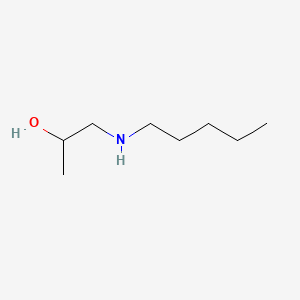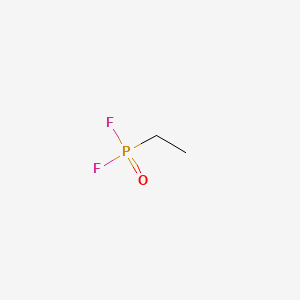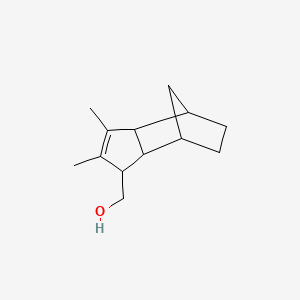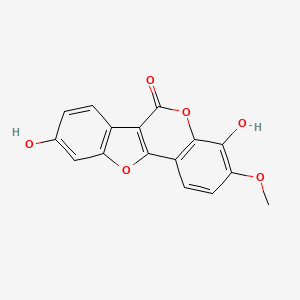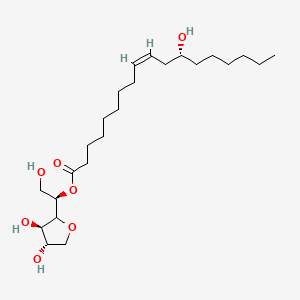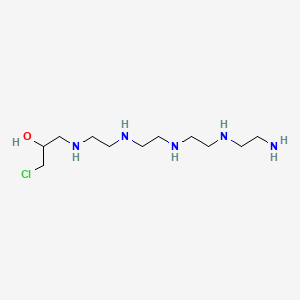
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 3-Pentanone, 2-(2,4-dichlorophényl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- est un composé chimique de formule moléculaire C14H15Cl2N3O. Elle est caractérisée par la présence d’un groupe 2,4-dichlorophényl, un groupe hydroxyle et un groupe 1H-1,2,4-triazol-1-yl liés à un squelette de pentanone.
Méthodes De Préparation
La synthèse de la 3-Pentanone, 2-(2,4-dichlorophényl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- implique généralement des réactions organiques en plusieurs étapes. Une voie de synthèse courante comprend les étapes suivantes :
Formation de l’intermédiaire 2,4-dichlorophényl : Cette étape implique la chloration d’un cycle phényle pour introduire des atomes de chlore aux positions 2 et 4.
Attachement du cycle triazole : Le cycle 1H-1,2,4-triazole est introduit par une réaction de cyclisation impliquant des précurseurs appropriés.
Formation du groupe hydroxyle : Le groupe hydroxyle est introduit par une réaction d’hydroxylation.
Assemblage final : La dernière étape implique le couplage des composés intermédiaires pour former le dérivé de 3-pentanone souhaité.
Les méthodes de production industrielle peuvent impliquer l’optimisation des conditions de réaction, telles que la température, la pression et l’utilisation de catalyseurs, afin d’améliorer le rendement et l’efficacité.
Analyse Des Réactions Chimiques
La 3-Pentanone, 2-(2,4-dichlorophényl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- subit diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut subir des réactions de réduction pour former des alcools ou d’autres dérivés réduits.
Substitution : Les atomes de chlore sur le cycle phényle peuvent être substitués par d’autres groupes fonctionnels par des réactions de substitution nucléophile.
Cyclisation : Le cycle triazole peut participer à des réactions de cyclisation pour former des structures cycliques plus complexes.
Les réactifs couramment utilisés dans ces réactions comprennent les agents oxydants (par exemple, le permanganate de potassium), les agents réducteurs (par exemple, le borohydrure de sodium) et les nucléophiles (par exemple, les amines, les thiols).
Applications de la recherche scientifique
La 3-Pentanone, 2-(2,4-dichlorophényl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- a plusieurs applications dans la recherche scientifique :
Chimie : Elle est utilisée comme unité de base dans la synthèse de molécules organiques plus complexes.
Biologie : Le composé est étudié pour ses activités biologiques potentielles, y compris ses propriétés antimicrobiennes et antifongiques.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu’agent pharmaceutique, en particulier dans le traitement des infections et d’autres maladies.
Industrie : Elle est utilisée dans le développement de nouveaux matériaux et de procédés chimiques.
Applications De Recherche Scientifique
3-Pentanone, 2-(2,4-dichlorophenyl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of infections and other diseases.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
Le mécanisme d’action de la 3-Pentanone, 2-(2,4-dichlorophényl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- implique son interaction avec des cibles moléculaires et des voies spécifiques. Le cycle triazole est connu pour inhiber certaines enzymes, ce qui entraîne une perturbation des processus métaboliques dans les micro-organismes. Le groupe hydroxyle et le fragment dichlorophényle contribuent à l’activité globale du composé en améliorant son affinité de liaison aux sites cibles.
Comparaison Avec Des Composés Similaires
La 3-Pentanone, 2-(2,4-dichlorophényl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)- peut être comparée à d’autres composés similaires, tels que :
2-(2,4-Dichlorophényl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)éthanone : Ce composé a une structure similaire, mais avec un squelette éthanone au lieu d’un squelette pentanone.
2-(2,4-Dichlorophényl)-2-hydroxy-1-(1H-1,2,4-triazol-1-yl)propanone : Ce composé possède un squelette propanone et partage des groupes fonctionnels similaires.
Propriétés
Numéro CAS |
107658-83-3 |
|---|---|
Formule moléculaire |
C13H13Cl2N3O2 |
Poids moléculaire |
314.16 g/mol |
Nom IUPAC |
2-(2,4-dichlorophenyl)-2-hydroxy-1-(1,2,4-triazol-1-yl)pentan-3-one |
InChI |
InChI=1S/C13H13Cl2N3O2/c1-2-12(19)13(20,6-18-8-16-7-17-18)10-4-3-9(14)5-11(10)15/h3-5,7-8,20H,2,6H2,1H3 |
Clé InChI |
QMWKGNRPEVOGJO-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)C(CN1C=NC=N1)(C2=C(C=C(C=C2)Cl)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



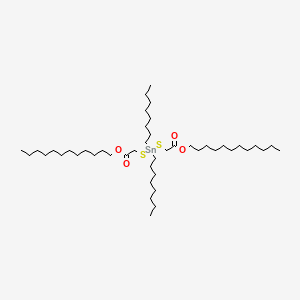
![8,14-dithia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),12-hexaen-16-one](/img/structure/B12667074.png)
